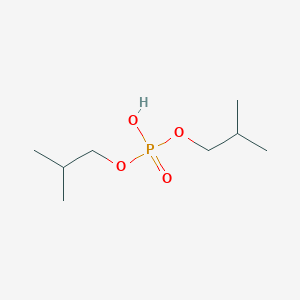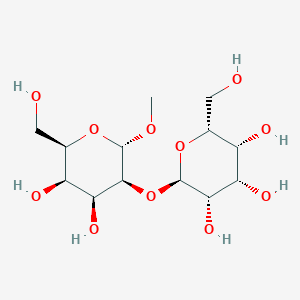
2,6-Dimethylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylisonicotinamide, also known as DMINA, is a chemical compound belonging to the family of isonicotinamides. It is a yellowish powder that is soluble in water and organic solvents. DMINA has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
Organometallic Chemistry : The synthesis of 2,6-bis[(dimethylamino)methyl]phenyl-diorganotin bromides reveals the stability of triorganotin cations and their ionic structures in solids, which can have implications in organometallic chemistry and materials science (Koten et al., 1978).
Biochemistry : In biochemistry, the presence of 2,6-o-dimethyl--cyclodextrin in aqueous solutions of hexadecyltrimethylammonium bromide leads to the formation of two types of inclusion complexes, influencing the critical micellar concentration and the behavior of surfactants (Junquera et al., 1993).
Genetic Toxicology : Carcinogenic activities of dimethylaniline isomers, including 2,6-DMA, are associated with mutagenic properties in mice, with increased mutation frequencies in nasal tissues. This research is significant in understanding the genetic toxicology of these compounds (Kohara et al., 2018).
Environmental Science : In the environmental field, the Fenton process with optimal reaction conditions of pH 2, 2 mM ferrous ion, and 20 mM hydrogen peroxide results in 70% removal of 2,6-dimethylaniline and chemical oxygen demand (COD), demonstrating its potential for environmental remediation (Masomboon et al., 2009).
Medical Applications : In medical applications, compounds like 6-dimethylaminopurine and cycloheximide, used in mammalian cloning, are found to be genotoxic and mutagenic, potentially affecting embryo viability. This research has implications for reproductive biology and cloning techniques (Oliveira et al., 2014).
Pharmacology : Dimethylfumarate, by activating the Nrf2 antioxidant pathway, improves disease course and tissue integrity in multiple sclerosis, which is an important development in pharmacological treatments for neurodegenerative diseases (Linker et al., 2011).
properties
IUPAC Name |
2,6-dimethylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNDQHXIAGZYOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)










